molecular formula C16H18N2O4S2 B3017542 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 941886-05-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B3017542
CAS No.: 941886-05-1
M. Wt: 366.45
InChI Key: OBBDARDLWZTHJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of an isothiazolidine ring and various other functional groups.


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups.

Scientific Research Applications

  • Antioxidant Additives in Lubricating Oils : A study by Habib, Hassan, and El‐Mekabaty (2014) explored the synthesis of various compounds, including one structurally similar to the chemical of interest, as antioxidant and corrosion inhibitors for gasoline lubricating oils. Their research indicated significant antioxidant activity in certain synthesized compounds, highlighting the potential of these chemicals in industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).

  • Antibacterial and Lipoxygenase Inhibition : Abbasi et al. (2017) conducted a study focusing on the synthesis of new sulfonamides with potential antibacterial properties and the ability to inhibit lipoxygenase, an enzyme involved in inflammation. Their findings indicated that certain synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).

  • Antimycobacterial Activity : Research by Ghorab et al. (2017) synthesized novel compounds for potential use against Mycobacterium tuberculosis. This study highlighted the structure-activity relationships of these compounds, with some exhibiting significant antimycobacterial activity (Ghorab et al., 2017).

  • Anticancer and Anti-HIV Evaluation : Pomarnacka and Kornicka (2001) investigated the synthesis of various derivatives for their in vitro anticancer and anti-HIV activities. Some compounds in this study, structurally related to the chemical of interest, displayed moderate anti-HIV activity and sensitivity against leukemia cell lines (Pomarnacka & Kornicka, 2001).

  • Synthesis of Novel Complexes for Biological Studies : González-Álvarez et al. (2013) synthesized and characterized several complexes, demonstrating their binding affinity to calf thymus DNA and examining their anticancer activity. This research is indicative of the potential biomedical applications of these compounds (González-Álvarez et al., 2013).

  • Synthesis and Characterization for Potential Pharmaceutical Applications : A study by Pawlak, Szczesio, and Potrzebowski (2021) focused on the structural investigation of AND-1184, a compound with potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. Their research involved detailed characterizations, highlighting the importance of such compounds in pharmaceutical development (Pawlak, Szczesio, & Potrzebowski, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some isothiazolidine derivatives have been studied for their potential use in drug discovery .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or skin contact .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-6-8-16(9-7-13)24(21,22)17-14-4-2-5-15(12-14)18-10-3-11-23(18,19)20/h2,4-9,12,17H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDARDLWZTHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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